REACTION_CXSMILES
|
[O:1]1[CH2:3][CH:2]1[C:4]1[O:8][C:7]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)=[CH:6][CH:5]=1>C(OCC)(=O)C>[O:10]1[CH2:11][CH2:12][O:13][CH:9]1[C:7]1[O:8][C:4]([CH2:2][CH:3]=[O:1])=[CH:5][CH:6]=1
|
Name
|
2-(5-oxiranyl-furan-2-yl)-[1,3]dioxolane
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
O1C(C1)C1=CC=C(O1)C1OCCO1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 6.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC=C(O1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |